1,2-Bis(dicyclohexylphosphino)ethane

Catalog No.
S1896245
CAS No.
23743-26-2
M.F
C26H48P2
M. Wt
422.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(dicyclohexylphosphino)ethane

CAS Number

23743-26-2

Product Name

1,2-Bis(dicyclohexylphosphino)ethane

IUPAC Name

dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane

Molecular Formula

C26H48P2

Molecular Weight

422.6 g/mol

InChI

InChI=1S/C26H48P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2

InChI Key

BOUYBUIVMHNXQB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4

Canonical SMILES

C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4

1,2-Bis(dicyclohexylphosphino)ethane is a bidentate phosphine ligand characterized by its unique structure, which includes two dicyclohexylphosphine groups attached to an ethane backbone. Its molecular formula is C26H48P2, and it has a molecular weight of 422.61 g/mol. This compound appears as a white to off-white solid and is soluble in organic solvents. It is notable for its chelating properties, which enable it to form stable complexes with various metals, making it valuable in coordination chemistry and catalysis .

, particularly in the formation of metal-ligand complexes. It can coordinate with transition metals such as palladium and platinum to facilitate cross-coupling reactions, including Suzuki and Heck reactions. The ligand's steric bulk and electronic properties influence the reactivity and selectivity of these metal-catalyzed processes .

1,2-Bis(dicyclohexylphosphino)ethane can be synthesized through several methods. A common approach involves the reaction of dicyclohexylphosphine with a suitable alkyl halide or other electrophiles to form the bis-phosphine compound. The synthesis typically requires controlled conditions to ensure high yields and purity:

  • Starting Materials: Dicyclohexylphosphine and an appropriate alkyl halide (e.g., 1-bromoethane).
  • Reaction Conditions: The reaction may be conducted under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation.
  • Purification: The product can be purified by recrystallization or chromatography techniques .

1,2-Bis(dicyclohexylphosphino)ethane has several applications in both academic research and industrial settings:

  • Catalysis: It serves as a ligand in various catalytic processes, particularly in cross-coupling reactions involving transition metals.
  • Coordination Chemistry: The compound forms stable complexes with metals, making it useful for studying metal-ligand interactions.
  • Organic Synthesis: It is employed in synthetic pathways to construct complex organic molecules .

Interaction studies involving 1,2-Bis(dicyclohexylphosphino)ethane primarily focus on its coordination with transition metals. These studies reveal how the ligand's steric and electronic properties affect the stability and reactivity of metal complexes. For example, the ligand's bulky dicyclohexyl groups can influence the accessibility of the metal center, thereby impacting catalytic activity and selectivity in reactions .

Several compounds share structural similarities with 1,2-Bis(dicyclohexylphosphino)ethane. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
1,2-Bis(diphenylphosphino)ethaneBidentate phosphineMore rigid structure; often used in palladium catalysis
1,2-Bis(diethylphosphino)ethaneBidentate phosphineSmaller steric bulk; different electronic properties
1,2-Bis(triphenylphosphine)ethaneBidentate phosphineHighly sterically hindered; used in various metal complexes
1,2-Bis(diphenylarsino)ethaneBidentate arsenicSimilar coordination chemistry but with arsenic

The uniqueness of 1,2-Bis(dicyclohexylphosphino)ethane lies in its combination of steric bulk and flexibility due to the cyclohexyl groups. This balance allows for effective metal coordination while maintaining reactivity in catalysis .

XLogP3

6.9

GHS Hazard Statements

Aggregated GHS information provided by 234 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (81.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (16.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Bis(dicyclohexylphosphino)ethane

Dates

Modify: 2023-08-16

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